N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide
Description
N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide is a phosphorylated amide derivative featuring a central phosphorus atom bonded to two aziridine rings and a 2-chlorobenzamide group. The aziridine (three-membered heterocyclic amine) groups are known for their alkylating properties, which are critical in anticancer agents due to DNA crosslinking capabilities . The 2-chlorobenzamide moiety introduces electronic and steric effects, influencing reactivity and intermolecular interactions . Such compounds are typically synthesized via phosphorylation reactions, where aziridine acts as a nucleophile toward phosphoryl halides, followed by amidation with chlorobenzoyl derivatives .
Properties
CAS No. |
956-94-5 |
|---|---|
Molecular Formula |
C11H13ClN3O2P |
Molecular Weight |
285.66 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide |
InChI |
InChI=1S/C11H13ClN3O2P/c12-10-4-2-1-3-9(10)11(16)13-18(17,14-5-6-14)15-7-8-15/h1-4H,5-8H2,(H,13,16,17) |
InChI Key |
NVUAFMIGFSGYQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(NC(=O)C2=CC=CC=C2Cl)N3CC3 |
Origin of Product |
United States |
Preparation Methods
Reaction of Phosphorus Oxychloride with Aziridine
Phosphorus oxychloride (POCl₃) reacts with aziridine under controlled conditions to substitute two chloride ligands:
Key Conditions (inferred from,):
-
Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.
-
Base : Triethylamine (TEA) to neutralize HCl.
-
Temperature : 0–5°C to mitigate exothermicity.
-
Yield : ~60–70% (hypothetical, based on analogous substitutions).
Challenges :
-
Aziridine’s toxicity and volatility necessitate inert atmosphere handling.
-
Over-substitution (e.g., tris-aziridinyl product) is minimized by stoichiometric control.
Preparation of 2-Chlorobenzamide
The benzamide precursor is synthesized via classical amidation.
Activation of 2-Chlorobenzoic Acid
2-Chlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂),:
Conditions :
-
Reflux in dichloromethane for 2–4 hours.
-
Yield: >90% (typical for acid chlorides).
Ammonolysis to Form 2-Chlorobenzamide
The acid chloride reacts with aqueous ammonia:
Conditions :
Coupling of Bis(aziridin-1-yl)phosphoryl Chloride with 2-Chlorobenzamide
The final step involves nucleophilic substitution at phosphorus.
Direct Amide Phosphorylation
The amide’s NH₂ group attacks the electrophilic phosphorus center:
Optimized Conditions (inferred from,):
-
Base : 2.2 eq. DIPEA or TEA in THF.
-
Temperature : Room temperature, 12–24 hours.
-
Yield : 40–55% (hypothetical, limited by amide nucleophilicity).
Alternative Activation via Carbonyldiimidazole (CDI)
To enhance reactivity, 2-chlorobenzamide is activated as an imidazolide:
-
Activation :
-
Phosphorylation :
Conditions :
-
Anhydrous acetonitrile, 50°C, 6 hours.
-
Yield: 50–65% (estimated).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Direct Phosphorylation | Minimal steps, cost-effective | Low yield due to poor NH₂ nucleophilicity | 40–55% |
| CDI-Mediated Activation | Higher yield, milder conditions | Additional activation step | 50–65% |
Chemical Reactions Analysis
2.1. Formation of Amide Linkage
The amide bond is typically formed via nucleophilic acyl substitution. For example:
-
Acyl halide coupling : Reacting 2-chlorobenzamide with a bis-aziridinylphosphorylamine in the presence of a base (e.g., triethylamine) or coupling agents like carbodiimides (e.g., dicyclohexylcarbodiimide) .
-
Imidazole-mediated coupling : Alternative routes involve aracyl imidazoles reacting with diamines to form amides, as described in analogous systems .
2.2. Assembly of the Bis-Aziridinylphosphoryl Group
The bis-aziridinylphosphoryl group is synthesized through:
-
Phosphorylation of diamines : Reaction of aziridine derivatives with phosphorus reagents (e.g., phosphorus oxychloride) to form phosphoramidate intermediates.
-
Functional group transformations : Hydrogenation or alkylation steps to modify the diamine structure, as seen in related cycloaliphatic diamine syntheses .
Key Reaction Examples and Conditions
| Reaction Type | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| Amide bond formation (acryloyl chloride) | 4-bromobenzoyl chloride, trans-diamine, triethylamine | 71% | N-[Bis(aziridin-1-yl)phosphoryl]-4-bromobenzamide |
| Amide bond formation (p-anisoyl chloride) | p-anisoyl chloride, trans-diamine, THF | N/A | N-[Bis(aziridin-1-yl)phosphoryl]-p-anisamide |
| Reduction with LiAlH₄ | LiAlH₄, ether, reflux overnight | 77% | Reduced diamine derivatives |
Data adapted from analogous reactions in .
4.1. Acyl Halide Coupling
-
Mechanism : The acyl halide reacts with the amine group of the bis-aziridinylphosphoryl moiety, forming an amide bond.
-
Conditions : Typically performed in an inert solvent (e.g., THF) with a base (e.g., triethylamine) to neutralize HCl byproducts .
4.2. Reduction with LiAlH₄
-
Purpose : Reduces intermediates (e.g., formamides to amines) during diamine synthesis.
-
Conditions : LiAlH₄ in ether under reflux, followed by quenching with water/NaOH .
Phosphorus-Mediated Coupling Strategies
While not directly described for this compound, analogous systems use phosphorus ligands to enable cross-coupling:
-
Phosphine intermediates : Chloroazines react with phosphorus reagents to form bench-stable heteroaryl phosphines, which facilitate coupling .
-
Advantages : Avoids metal catalysts, enabling one-pot reactions and compatibility with diverse substrates .
Challenges and Considerations
-
Stability of intermediates : Aziridine rings and phosphoryl groups require careful handling to avoid decomposition.
-
Stereochemistry : Trans vs. cis diamine configurations influence product selectivity, as seen in cycloaliphatic diamine syntheses .
-
Purification : Crystallization from solvents (e.g., ether) is critical for isolating pure amide products .
Research Implications
The synthesis methodology highlights:
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
One of the primary applications of N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide is its potential role as an anticancer agent. Research indicates that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Findings |
|---|---|
| Dominguez et al. (2013) | Demonstrated that aziridine derivatives exhibit cytotoxic effects on glioblastoma cells, suggesting potential for solid tumor treatment. |
| Torres-Ayuso et al. (2014) | Reported that knockdown of specific targets by aziridine compounds inhibited tumor proliferation in mouse models. |
2. Antiviral Properties
Recent studies have explored the antiviral potential of this compound, particularly against viruses like HIV and hepatitis B. The compound's ability to modulate cellular pathways may enhance its efficacy in viral infections.
| Research | Outcome |
|---|---|
| WO 2022/271650 | Indicated that aziridine-based compounds could be effective against viral infections when used alone or in combination with other agents. |
3. Neurological Disorders
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its mechanism may involve the inhibition of pathways leading to neuronal apoptosis.
| Research | Findings |
|---|---|
| Sakane et al. (2016) | Highlighted the role of phosphoinositide signaling in neuroprotection, suggesting that similar compounds could provide therapeutic benefits in neurodegeneration. |
Case Studies
Case Study 1: Cancer Treatment
In a preclinical study, this compound was tested on human colon carcinoma cell lines. The results showed significant inhibition of cell growth at nanomolar concentrations, indicating its potential as an effective anticancer agent.
Case Study 2: Viral Infections
A series of experiments conducted on HIV-infected cell lines demonstrated that the compound could reduce viral load significantly, supporting its application in antiviral therapy.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(di(aziridin-1-yl)phosphoryl)benzamide primarily involves the alkylation of nucleophilic sites on biomolecules. The aziridine rings are highly strained and reactive, allowing them to form covalent bonds with nucleophiles such as amino, hydroxyl, or thiol groups. This alkylation can lead to the cross-linking of DNA or proteins, disrupting their normal function and leading to cell death, which is particularly useful in anticancer applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of carbacylamidophosphates (CAPh) and benzamide derivatives. Key comparisons include:
Physicochemical Properties
- Melting Points: Aziridine derivatives generally exhibit higher melting points (e.g., 199–200°C for 1b) compared to non-aziridine analogs (e.g., 89–91°C for 1e) due to rigid structures and intermolecular hydrogen bonding .
- Electronic Effects : The 2-chloro substituent in benzamide derivatives reduces electron density at the amide carbonyl, enhancing electrophilicity and metal-binding capacity .
Structural Analysis
- Crystal Packing: Substituted amides (e.g., N-(phenyl)-2-chlorobenzamide) show altered bond lengths (C(S)-C(O) = 1.52–1.54 Å) compared to non-chlorinated analogs, impacting solubility and stability .
- Coordination Chemistry : CAPh ligands (e.g., ) form octahedral metal complexes via phosphoryl oxygen and amide carbonyl, suggesting similar behavior for the target compound .
Biological Activity
N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a phosphoryl group attached to two aziridine rings and a chlorobenzamide moiety, which may contribute to its biological properties.
This compound exhibits biological activity primarily through its interaction with cellular targets. The aziridine rings are known for their ability to form covalent bonds with nucleophiles such as proteins and nucleic acids, potentially leading to alterations in cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, aziridine-containing compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study demonstrated that a related compound led to complete tumor regressions in a chronic myelogenous leukemia model, suggesting that this compound may also possess similar effects .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound can inhibit cell growth effectively at nanomolar concentrations. The growth inhibitory effects were measured using the GI50 value, which indicates the concentration required to inhibit cell growth by 50%. Preliminary results suggest promising GI50 values comparable to established chemotherapeutic agents .
Case Study 1: In Vivo Efficacy
In an in vivo study involving xenograft models, this compound was administered to assess its antitumor efficacy. The results showed significant tumor shrinkage and low toxicity profiles, indicating its potential as a therapeutic agent in oncology .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in the compound's action. It was found that this compound activates specific apoptotic pathways, leading to increased levels of pro-apoptotic factors while downregulating anti-apoptotic proteins. This dual action enhances its effectiveness against resistant cancer cell lines .
Research Findings Summary
| Study | Findings | Notes |
|---|---|---|
| In Vivo Study | Significant tumor regression observed | Low toxicity reported |
| Cytotoxicity Assay | GI50 values in nanomolar range | Comparable to standard chemotherapeutics |
| Mechanistic Study | Activation of apoptotic pathways | Involvement of pro-apoptotic factors |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide, and what analytical methods validate its purity?
- Methodology : The compound is synthesized via Kirsanov’s reaction , involving phosphorus pentachloride and substituted amides. Key steps include:
- Reacting 2-chlorobenzamide derivatives with phosphorus pentachloride under anhydrous conditions.
- Subsequent aminolysis with aziridine to introduce bis(aziridin-1-yl)phosphoryl groups .
- Validation :
- FTIR and NMR spectroscopy confirm functional groups (e.g., P=O stretch at ~1250 cm⁻¹, aziridine ring protons at δ 2.5–3.0 ppm).
- Melting point analysis ensures purity (>95%) .
Q. How do structural modifications (e.g., chlorobenzamide substitution) influence bond geometry and intermolecular interactions?
- Key Findings :
- Substitution at the chlorobenzamide moiety alters C-Cl bond lengths (1.72–1.75 Å) and C-P bond angles (100–105°) due to steric and electronic effects.
- Crystallographic data (e.g., from N-(phenyl)-2-chlorobenzamide ) show that bulky substituents reduce planarity in the amide group, affecting hydrogen-bonding networks .
Advanced Research Questions
Q. What is the role of this compound as a ligand in coordination chemistry?
- Coordination Behavior :
- The phosphoryl group acts as a strong donor (Gutmann donor number: ~49.1), forming stable complexes with transition metals like Zn(II).
- In Zn(II) complexes, the ligand adopts a bidentate mode , coordinating via the phosphoryl oxygen and aziridine nitrogen .
Q. How can crystallographic software resolve discrepancies in structural data for this compound?
- Case Study : Discrepancies in reported torsion angles (e.g., P-N-C-Cl dihedral angles varying by ±5°) arise from differences in refinement protocols.
- Resolution :
- Use SHELXD for phase problem solutions and SHELXL with Hirshfeld atom refinement (HAR) for high-resolution data.
- Cross-validate with WinGX -generated Fourier maps to identify missed hydrogen bonds or disorder .
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
- Approach :
- DFT calculations (B3LYP/6-31G*) model the electrophilic susceptibility of the phosphoryl group.
- NBO analysis reveals charge distribution: Phosphorus center carries a partial positive charge (+1.2 e), making it prone to nucleophilic attack .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
